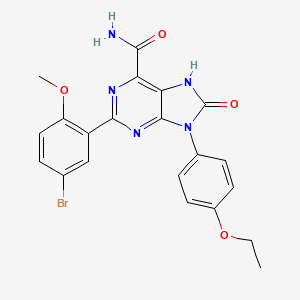
2-(5-bromo-2-methoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-bromo-2-methoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C21H18BrN5O4 and its molecular weight is 484.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(5-bromo-2-methoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has gained attention for its potential biological activities. Its unique structure, characterized by a purine core and specific substituents, suggests possible interactions with various biological targets, which could lead to therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C21H18BrN5O4
- Molecular Weight : 484.3 g/mol
- CAS Number : 903324-68-5
The compound features a brominated and ethoxylated phenyl group, which may enhance its reactivity and biological activity compared to other purines. The presence of the oxo group at position 8 of the purine structure is also significant for its potential biological interactions .
Biological Activity Overview
Preliminary studies indicate that compounds with similar structures often exhibit notable biological activities, including anticancer and antimicrobial properties. This section reviews the existing literature on the biological activity of this specific compound.
Anticancer Activity
Research has shown that purine derivatives can exhibit anticancer properties. For instance, compounds structurally related to This compound have been evaluated in vitro against various cancer cell lines.
-
Cell Line Studies :
- In studies involving A549 human lung adenocarcinoma cells, certain derivatives demonstrated significant cytotoxicity. For example, modifications to the phenyl substituents influenced the anticancer activity, with some compounds reducing cell viability significantly compared to controls like cisplatin .
- The incorporation of different functional groups (e.g., halogens) was found to enhance anticancer effects, suggesting that structural optimization could yield more potent derivatives .
-
Mechanism of Action :
- The mechanism by which these compounds exert their anticancer effects often involves interference with DNA synthesis or repair mechanisms, apoptosis induction, or inhibition of specific kinases involved in cancer cell proliferation.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored, particularly against multidrug-resistant strains of bacteria.
- Pathogen Testing :
- Inhibition Studies :
Comparative Analysis with Related Compounds
A comparison table highlighting similar compounds and their key features provides insight into the potential advantages of this compound:
| Compound Name | CAS Number | Key Features | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|---|
| Caffeine | 58-08-2 | Stimulant | Moderate | None |
| Theobromine | 83-67-0 | Found in chocolate | Low | None |
| Allopurinol | 315-30-0 | Gout treatment; xanthine oxidase inhibitor | High | Moderate |
| 9-(4-methoxyphenyl)-8-oxo... | 888426-11-7 | Similar purine core but lacks bromination and ethoxylation | Moderate | Low |
This table illustrates how 2-(5-bromo-2-methoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo... could be positioned as a more effective candidate for both anticancer and antimicrobial applications due to its unique substituents.
Propriétés
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN5O4/c1-3-31-13-7-5-12(6-8-13)27-20-17(25-21(27)29)16(18(23)28)24-19(26-20)14-10-11(22)4-9-15(14)30-2/h4-10H,3H2,1-2H3,(H2,23,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUCCLSAHZKTIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C=CC(=C4)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














